2-Phenyl 4-methoxymethyl 1,3-dioxolane

Description

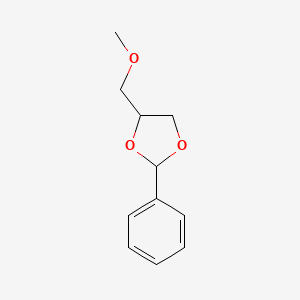

2-Phenyl 4-methoxymethyl 1,3-dioxolane is a heterocyclic compound featuring a five-membered 1,3-dioxolane ring substituted with a phenyl group at position 2 and a methoxymethyl group at position 4. The molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol. This compound is structurally related to acetals and ketals, often utilized in organic synthesis, pharmaceutical intermediates, and polymer chemistry due to its stability and tunable reactivity .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-(methoxymethyl)-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C11H14O3/c1-12-7-10-8-13-11(14-10)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |

InChI Key |

XRCNTWXLLFNXRS-UHFFFAOYSA-N |

Canonical SMILES |

COCC1COC(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Molecular Weight : The methoxymethyl group increases molecular weight compared to methyl substituents (e.g., 194.23 vs. 164.20 for 4-methyl-2-phenyl).

- Boiling Points : Polar substituents (e.g., methoxymethyl, hydroxymethyl) correlate with higher predicted boiling points due to increased hydrogen bonding or dipole interactions .

- Density : Chlorine substituents (e.g., 4-CH₂Cl) increase density significantly (1.186 g/cm³) compared to alkyl or alkoxy groups .

Reactivity Trends:

- Electrophilic Substitution : The phenyl group at position 2 directs electrophilic substitution to the para position of the aromatic ring. The methoxymethyl group at position 4 may stabilize intermediates via electron-donating effects.

- Thermal Stability : 1,3-Dioxolane derivatives generally decompose above 250°C, but substituents like methoxymethyl could alter decomposition pathways. For example, 1,3-dioxolane itself undergoes pyrolysis to form CO, CH₄, and ethylene .

- Solvent Properties: Methoxymethyl groups enhance water miscibility compared to nonpolar substituents. However, diluted 1,3-dioxolane (85% v/v) shows reduced extraction efficiency for polymers like PHB, suggesting substituent polarity impacts solvent performance .

Q & A

Q. What are the established synthetic routes for 2-phenyl-4-methoxymethyl-1,3-dioxolane, and what catalytic systems are optimal?

Methodological Answer: The compound can be synthesized via ketalization of α-hydroxyacids or aldehydes with ethylene glycol derivatives. Reactive distillation using NKC-9 cationic-exchange resin at 353–368 K improves yield (99.5%) and purity by minimizing byproducts . For cationic polymerization, Lewis acids like BF₃-etherate or SbF₅ are effective in initiating ring-opening reactions .

Q. How can NMR spectroscopy distinguish substituent effects in 1,3-dioxolane derivatives?

Methodological Answer: ¹H NMR reveals proton environments: C2 protons in dioxolium salts resonate at higher frequencies (δ 9–10 ppm) compared to neutral dioxolanes (δ 4–5 ppm). ¹³C NMR shows significant shifts at C2 (e.g., 160–170 ppm for dioxolium salts vs. 90–100 ppm for dioxolanes), aiding in structural confirmation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 2-phenyl-4-methoxymethyl-1,3-dioxolane?

Methodological Answer:

- IR Spectroscopy : Identifies acetal moieties via O–C–O bending modes (δ 800–950 cm⁻¹) and ν(C–O) stretches (1050–1150 cm⁻¹) .

- Mass Spectrometry (CID Fragmentation) : Distinguishes 1,3-dioxolane isomers by detecting characteristic fragment ions (e.g., loss of methoxymethyl groups) .

Q. What solvent properties make 1,3-dioxolane derivatives suitable for green chemistry applications?

Methodological Answer: 1,3-Dioxolane exhibits low toxicity (REACH-compliant) and high polarity, enabling its use as a green solvent for polymer synthesis. Its viscosity (0.55 cP at 25°C) and miscibility with water enhance reaction efficiency in cross-linking cellulose fibers or dye retention in polyesters .

Q. How do researchers assess the environmental mobility of 1,3-dioxolane derivatives?

Methodological Answer:

- Soil Mobility : Calculate the organic carbon partition coefficient (Koc = 15) to predict high soil mobility .

- Biodegradation : Use bioaccumulation factor (BCF = 3 in fish) to assess low aquatic persistence. Microbial degradation studies with Pseudomonas spp. are recommended for bioremediation .

Advanced Research Questions

Q. How can diastereoisomer formation during synthesis of substituted 1,3-dioxolanes be addressed?

Methodological Answer: Dirhodium(II) catalysts produce diastereoisomeric mixtures. Resolution strategies include:

- Chiral HPLC : Separate isomers using cellulose-based columns.

- Enantioselective Catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to favor specific stereoisomers .

Q. What experimental approaches resolve contradictions in radical vs. ionic mechanisms for 1,3-dioxolane reactions?

Methodological Answer:

Q. What methodologies optimize polymerization of 2-phenyl-4-methoxymethyl-1,3-dioxolane into high-molecular-weight polymers?

Methodological Answer:

Q. How does computational modeling contribute to understanding thermal decomposition pathways?

Methodological Answer: DFT calculations map transition states for ring-opening reactions. For example, the decomposition of 1,3-dioxolane derivatives under steam involves a six-membered cyclic transition state (ΔG‡ = 120 kJ/mol), validated by mass spectrometry .

Q. How do steric and electronic effects of substituents influence reactivity in ring-opening reactions?

Methodological Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂ at C4) increase ring strain, lowering activation energy for nucleophilic attack (kinetic studies show 2x rate enhancement) .

- Steric Effects : Bulky substituents at C2 (e.g., tetrahydronaphthalenyl) hinder nucleophilic access, slowing polymerization (reaction half-life increases by 50%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.